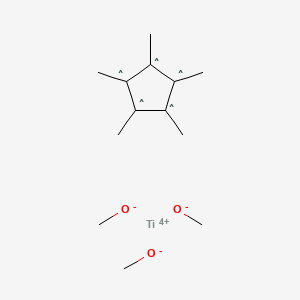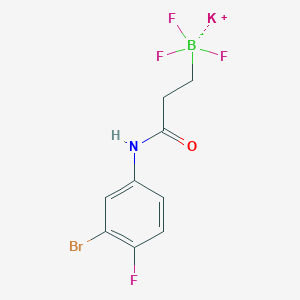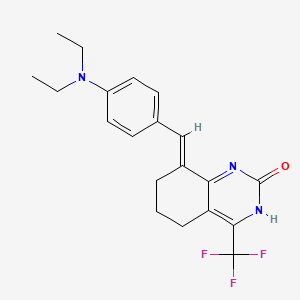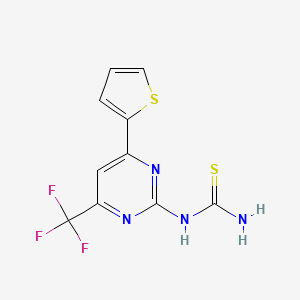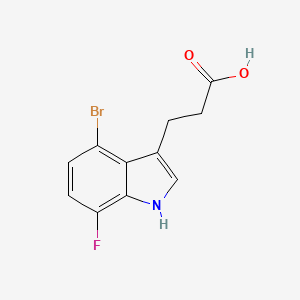
Scandium(3+);triperchlorate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scandium(3+);triperchlorate;hydrate, also known as scandium(III) perchlorate hydrate, is a chemical compound with the formula Sc(ClO4)3·xH2O. This compound consists of scandium ions (Sc3+), perchlorate ions (ClO4-), and water molecules. It is typically found in a hydrated form, where water molecules are coordinated to the scandium ions. Scandium(III) perchlorate is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Scandium(III) perchlorate hydrate can be synthesized by reacting scandium oxide (Sc2O3) or scandium hydroxide (Sc(OH)3) with perchloric acid (HClO4). The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the hydrated form .
The general reaction can be represented as:
Sc2O3+6HClO4→2Sc(ClO4)3+3H2O
Industrial Production Methods
Industrial production of scandium(III) perchlorate hydrate involves the extraction of scandium from its ores, followed by purification and reaction with perchloric acid. The process includes several steps such as leaching, solvent extraction, and precipitation to obtain high-purity scandium compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Scandium(III) perchlorate hydrate undergoes various types of chemical reactions, including:
Oxidation: Due to its strong oxidizing properties, it can oxidize various organic and inorganic compounds.
Hydrolysis: In aqueous solutions, scandium(III) perchlorate can hydrolyze to form scandium hydroxide and perchloric acid.
Complexation: It can form complexes with various ligands, such as glycine and other amino acids.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include organic substrates and reducing agents. The reactions are typically carried out under controlled temperature and pH conditions.
Hydrolysis Reactions: These reactions occur in aqueous solutions, often at room temperature.
Complexation Reactions: Ligands such as glycine are used, and the reactions are carried out in aqueous solutions.
Major Products Formed
Oxidation: The major products depend on the substrate being oxidized.
Hydrolysis: Scandium hydroxide and perchloric acid.
Complexation: Various scandium-ligand complexes.
Applications De Recherche Scientifique
Scandium(III) perchlorate hydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis reactions, such as glycosylation reactions.
Biology: Investigated for its potential antiviral properties and effects on ribosomal function.
Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Mécanisme D'action
The mechanism of action of scandium(III) perchlorate hydrate involves its strong oxidizing properties, which enable it to participate in various redox reactions. It can act on molecular targets such as organic substrates and biological molecules, leading to oxidation and other chemical transformations. In biological systems, it may interact with ribosomes and modulate their function, potentially leading to antiviral effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Scandium(III) chloride (ScCl3): Similar in terms of the trivalent scandium ion but differs in the anion and its properties.
Scandium(III) nitrate (Sc(NO3)3): Another scandium compound with nitrate ions instead of perchlorate ions.
Scandium(III) sulfate (Sc2(SO4)3): Contains sulfate ions and has different solubility and reactivity properties.
Uniqueness
Scandium(III) perchlorate hydrate is unique due to its strong oxidizing properties and its ability to form stable complexes with various ligands. This makes it particularly useful in catalytic applications and in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
Cl3H2O13Sc |
|---|---|
Poids moléculaire |
361.32 g/mol |
Nom IUPAC |
scandium(3+);triperchlorate;hydrate |
InChI |
InChI=1S/3ClHO4.H2O.Sc/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);1H2;/q;;;;+3/p-3 |
Clé InChI |
DWAIRFOTKDGSJG-UHFFFAOYSA-K |
SMILES canonique |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sc+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



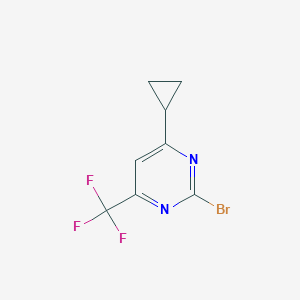
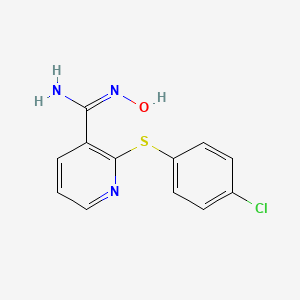
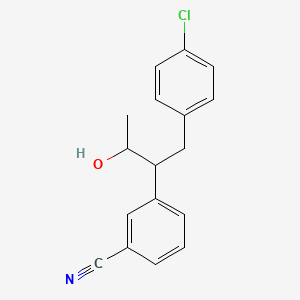
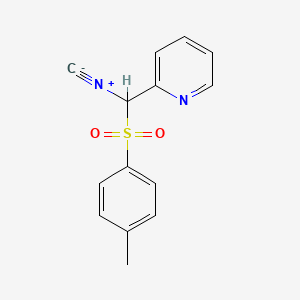

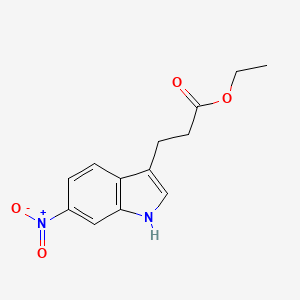
![N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13725445.png)
